![molecular formula C3H7BrS B14674304 [(Bromomethyl)sulfanyl]ethane CAS No. 36056-14-1](/img/structure/B14674304.png)
[(Bromomethyl)sulfanyl]ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Bromomethyl)sulfanyl]ethane is an organic compound characterized by the presence of a bromomethyl group attached to a sulfanyl (thioether) linkage, which is further connected to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Bromomethyl)sulfanyl]ethane can be synthesized through the bromomethylation of thiols. A common method involves the reaction of thiols with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH). This method is advantageous as it minimizes the generation of highly toxic byproducts . Another approach involves the use of dibromomethane in basic media .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(Bromomethyl)sulfanyl]ethane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products
Substitution: Various substituted thioethers.
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl sulfide derivatives.
Scientific Research Applications
[(Bromomethyl)sulfanyl]ethane is utilized in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Bromomethyl)sulfanyl]ethane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfanyl group can participate in redox reactions, altering the oxidation state of sulfur .
Comparison with Similar Compounds
Similar Compounds
(Chloromethyl)sulfanyl]ethane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(Methylthio)ethane: Lacks the halomethyl group, making it less reactive.
(Bromomethyl)phenylsulfane: Contains a phenyl group, altering its reactivity and applications.
Uniqueness
[(Bromomethyl)sulfanyl]ethane is unique due to its high electrophilicity and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in both research and industrial applications.
Properties
CAS No. |
36056-14-1 |
|---|---|
Molecular Formula |
C3H7BrS |
Molecular Weight |
155.06 g/mol |
IUPAC Name |
bromomethylsulfanylethane |
InChI |
InChI=1S/C3H7BrS/c1-2-5-3-4/h2-3H2,1H3 |
InChI Key |
OEXWAMFYSLBJBF-UHFFFAOYSA-N |
Canonical SMILES |
CCSCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl-](/img/structure/B14674223.png)
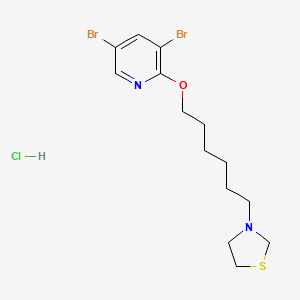
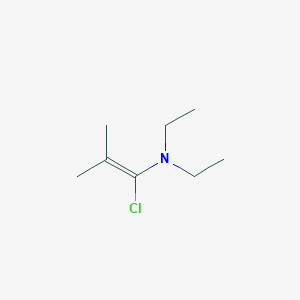
![5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide](/img/structure/B14674244.png)


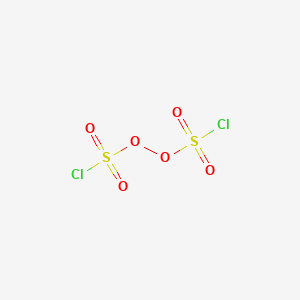
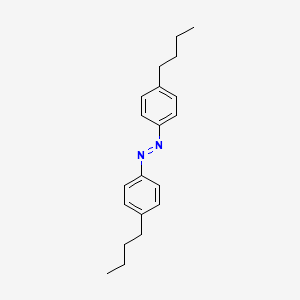
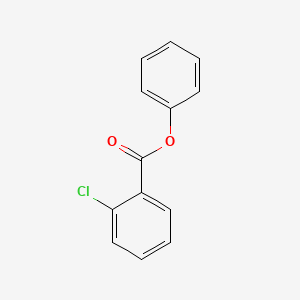
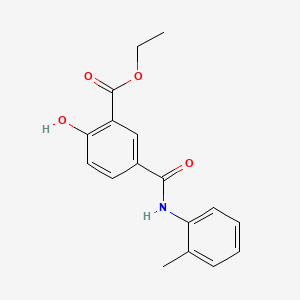
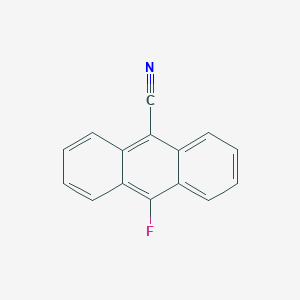
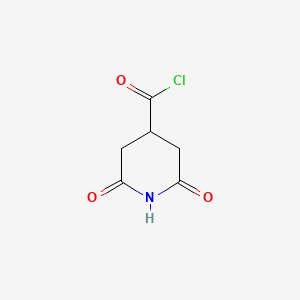
![Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14674288.png)
![2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14674293.png)
